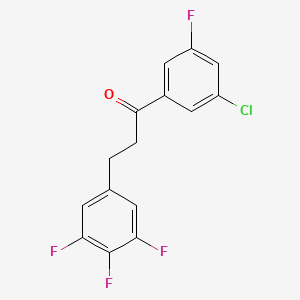

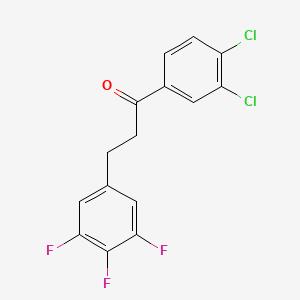

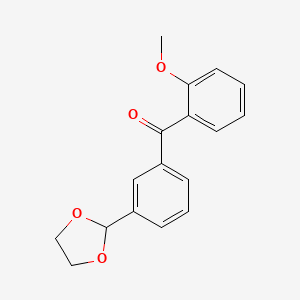

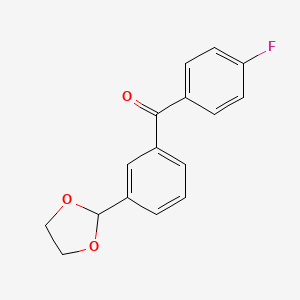

![molecular formula C13H11NO2 B1328029 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 911105-83-4](/img/structure/B1328029.png)

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Quinolines and Fused Pyridines

The compound has been utilized in the synthesis of a variety of fused quinolines, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. These derivatives are generated from the aldehyde group conversion into various derivatives, showcasing the compound's versatility in chemical synthesis (Meth-Cohn et al., 1981).

Novel Quinoline-8-Carbaldehyde Compounds

Research has focused on the synthesis of novel quinoline-8-carbaldehyde compounds, such as 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids. These compounds are characterized by their unique structures and are synthesized through one-pot synthesis reactions (Gao et al., 2012).

Creation of 4-Arylbenzo[f]cyclopenta[c]quinolines

The compound is instrumental in the creation of 4-Aryl(heteryl)benzo[f]cyclopenta[c]quinolines. These are obtained through reactions with various compounds, expanding the versatility of cyclopentaquinoline derivatives (Kozlov et al., 2010).

Inhibitory Effects on Protein Kinases and COX-2 Activities

The compound has been evaluated for its cytotoxicity against human breast cancer cell lines and for its potential to induce apoptosis. It also exhibits inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase and cyclooxygenase-2 (COX-2) activities, indicating potential medicinal applications (Mphahlele et al., 2020).

Anticoagulant Activity

Some derivatives of this compound have shown inhibitory activity against blood coagulation factors Xa and XIa, demonstrating its potential as an anticoagulant agent (Potapov et al., 2021).

Catalytic Formal Cycloaddition

The compound plays a role in the catalytic isocyanide-based cycloaddition for synthesizing 1H-cyclopenta[b]quinolin-1-one derivatives, showcasing its utility in developing novel chemical synthesis methods (Motaghi et al., 2019).

Synthesis of Novel Algicidal Compounds

It has been used in the synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines with algicidal activity, indicating its potential in environmental and agricultural applications (Kim et al., 2000).

Properties

IUPAC Name |

2-oxo-1,6,7,8-tetrahydrocyclopenta[g]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-7-11-5-10-4-8-2-1-3-9(8)6-12(10)14-13(11)16/h4-7H,1-3H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIRESSWOYSNRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C3C(=C2)C=C(C(=O)N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.